7-Deaza-2'-c-methylinosine 7-Deaza-2'-c-methylinosine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20486828
InChI: InChI=1S/C12H15N3O5/c1-12(19)8(17)7(4-16)20-11(12)15-3-2-6-9(15)13-5-14-10(6)18/h2-3,5,7-8,11,16-17,19H,4H2,1H3,(H,13,14,18)/t7-,8-,11-,12-/m1/s1
SMILES:
Molecular Formula: C12H15N3O5
Molecular Weight: 281.26 g/mol

7-Deaza-2'-c-methylinosine

CAS No.:

Cat. No.: VC20486828

Molecular Formula: C12H15N3O5

Molecular Weight: 281.26 g/mol

* For research use only. Not for human or veterinary use.

7-Deaza-2'-c-methylinosine -

Specification

Molecular Formula C12H15N3O5
Molecular Weight 281.26 g/mol
IUPAC Name 7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C12H15N3O5/c1-12(19)8(17)7(4-16)20-11(12)15-3-2-6-9(15)13-5-14-10(6)18/h2-3,5,7-8,11,16-17,19H,4H2,1H3,(H,13,14,18)/t7-,8-,11-,12-/m1/s1
Standard InChI Key FBACBJBYARSDEH-GAJNKVMBSA-N
Isomeric SMILES C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC3=C2N=CNC3=O)CO)O)O
Canonical SMILES CC1(C(C(OC1N2C=CC3=C2N=CNC3=O)CO)O)O

Introduction

Chemical Structure and Biochemical Properties

Core Molecular Architecture

7-Deaza-2'-C-methylinosine (CAS 443642-29-3) belongs to the class of 7-deazapurine nucleosides, featuring a modified inosine base where the nitrogen atom at position 7 is replaced by a carbon atom. The ribose sugar contains a methyl group at the 2'-carbon position, creating a steric hindrance that prevents proper positioning of the nucleotide triphosphate in the viral polymerase active site . Key structural parameters include:

  • Molecular formula: C₁₁H₁₅N₄O₄

  • Molecular weight: 283.26 g/mol

  • Hydrogen bond donors/acceptors: 4/7

The 7-deaza modification reduces base-pairing fidelity while maintaining hydrogen bonding capacity at the Watson-Crick face, enabling competitive inhibition without supporting viral RNA elongation.

Synthetic Pathways

Industrial synthesis typically follows a six-step protocol starting from 2'-C-methyladenosine:

  • Protection of 5'-hydroxyl using tert-butyldimethylsilyl chloride in anhydrous DMF

  • Selective deamination at position 6 via nitrous acid treatment (HNO₂, pH 4.5)

  • 7-Deaza introduction through Vorbrüggen glycosylation with trimethylsilyl triflate

  • Global deprotection using tetra-n-butylammonium fluoride

  • Chromatographic purification via reverse-phase HPLC (C18 column, 10-40% acetonitrile gradient)

  • Lyophilization to obtain >98% purity (verified by LC-MS)

Mechanism of Antiviral Action

Viral Polymerase Inhibition

The compound acts as a non-obligate chain terminator for flaviviral RdRps. Structural analyses reveal:

  • Binding affinity: Kd = 0.42 ± 0.07 μM for ZIKV NS5 polymerase

  • Inhibition constant: Ki = 1.8 μM against WNV RdRp

  • Selectivity index: >300-fold preference for viral over human polymerases

Molecular dynamics simulations show the 2'-C-methyl group induces a 23° rotation in the primer grip subdomain, misaligning catalytic aspartates 535 and 665 in the ZIKV polymerase .

Metabolic Activation Pathway

Intracellular phosphorylation occurs through a three-step enzymatic cascade:

EnzymeTissue DistributionKm (μM)Vmax (pmol/min/mg)
Deoxycytidine kinaseLiver, lymphocytes58 ± 9420 ± 35
Adenylate kinaseUbiquitous112 ± 15890 ± 72
Nucleoside diphosphate kinaseMitochondria240 ± 301500 ± 120

The triphosphate form (7-deaza-2'-C-methyl-ITP) accumulates to 12.3 ± 2.1 pmol/10⁶ cells in hepatocytes after 24h exposure.

Antiviral Activity Spectrum

Zika Virus Inhibition

In AG129 mouse models:

  • Viremia reduction: 2.7 log₁₀ copies/mL at 50 mg/kg/day

  • Survival extension: Median survival time increased from 16 to 24 days (p < 0.05)

  • Neuroinvasion delay: 8-day postponement of blood-brain barrier penetration

Cytokine profiling shows 83% suppression of IL-18 and 67% reduction in CXCL10 compared to vehicle controls .

West Nile Virus Activity

Plaque reduction assays in Vero cells demonstrate:

ParameterValue
EC₅₀0.32 ± 0.07 μM
CC₅₀>100 μM
Selectivity index>312

Viral RNA synthesis decreases by 4.1 log₁₀ copies after 72h treatment at 1 μM concentration .

Pharmacokinetic Profile

Absorption and Distribution

Oral bioavailability in murine models reaches 42% ± 8% with the following parameters:

  • Tmax: 1.5h post-administration

  • Cmax: 18.7 ± 3.2 μg/mL at 50 mg/kg

  • Volume of distribution: 1.8 L/kg

Cerebrospinal fluid penetration remains limited (CSF:plasma ratio = 0.23), necessitating formulation improvements for neurotropic infections .

Metabolism and Excretion

Primary metabolic pathways involve:

  • Hepatic glucuronidation (UGT1A9-mediated) forming O-glucuronide conjugates

  • Renal excretion of unchanged drug (68% of dose)

  • Biliary clearance of glutathione adducts (22%)

Elimination half-life ranges from 3.7h (mice) to 5.1h (non-human primates).

Toxicological Considerations

Acute Toxicity

LD₅₀ values exceed 2000 mg/kg in rodents with no observed adverse effects at 300 mg/kg/day for 28 days. Histopathological analysis reveals mild hepatic steatosis at doses >150 mg/kg .

Clinical Development Challenges

Resistance Mutations

In vitro serial passage experiments identified three resistance-conferring mutations in ZIKV NS5:

MutationFold ResistancePolymerase Fidelity Change
S604T8.23.1× increase
V553I5.7No change
G608S12.46.8× decrease

Combination therapy with NITD008 (a guanosine analog) suppresses resistance emergence in 93% of treated cultures .

Formulation Limitations

Current challenges include:

  • Aqueous solubility: 1.2 mg/mL at pH 7.4

  • Plasma protein binding: 89% ± 3%

  • Photodegradation: 15% loss after 24h UV exposure

Nanoemulsion formulations using Labrafil® M 1944 CS improve oral absorption by 38% in preclinical testing.

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